molecular formula C12H11NO B1348650 4-(4-Methoxyphenyl)pyridine CAS No. 5938-16-9

4-(4-Methoxyphenyl)pyridine

Cat. No. B1348650
CAS RN: 5938-16-9
M. Wt: 185.22 g/mol
InChI Key: BDXPUDLCSHDVGK-UHFFFAOYSA-N
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Patent
US06258843B1

Procedure details

A solution of 4-methoxyphenylmagnesium bromide, prepared from 4-bromoanisole (150 g 0.80 mol) and magnesium (20 g, 0.83 mol) in dry tetrahydrofuran (300 mL) is filtered, cooled to −10° C. and added cautiously to a stirred mixture of bis-(triphenylphosphine)nickel (II) chloride (1.5 g 2.25 mmol) and 4-bromopyridine hydrochloride (65 g, 0.334 mol) in dry tetrahydrofuran (300 mL) at 10° C. under an argon atmosphere. After 50% of the Grignard reagent had been added a vigorous, exothermic reaction sets in and the temperature of the mixture is maintained between 50 and 60° C. throughout the rest of the addition by employing an ice-methanol cooling bath. When the addition is complete the mixture is stirred for 60 min at 50° C. The solvent is evaporated off under reduced pressure to yield a residue which is treated with t-butylmethylether (500 mL) and extracted with hydrochloric acid (3×300 mL of 5M). The combined extracts are washed (t-butylmethylether), basified (aqueous NaOH) and extracted with t-butylmethylether (4×300 mL). The combined extracts are dried (Na2SO4) and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from t-butylmethylether-cyclohexane to give 4-(4-methoxyphenyl)pyridine as a colourless crystalline solid, m.p. 94-96° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.BrC1C=CC(OC)=CC=1.[Mg].Cl.Br[C:23]1[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=1>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[Ni+2].C(OC)(C)(C)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:23]2[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=2)=[CH:5][CH:4]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
20 g
Type
reactant
Smiles
[Mg]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
is stirred for 60 min at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
exothermic reaction sets in and the temperature of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is maintained between 50 and 60° C. throughout the rest of the addition
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue which
EXTRACTION
Type
EXTRACTION
Details
extracted with hydrochloric acid (3×300 mL of 5M)
WASH
Type
WASH
Details
The combined extracts are washed (t-butylmethylether)
EXTRACTION
Type
EXTRACTION
Details
extracted with t-butylmethylether (4×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
is purified by recrystallisation from t-butylmethylether-cyclohexane

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.